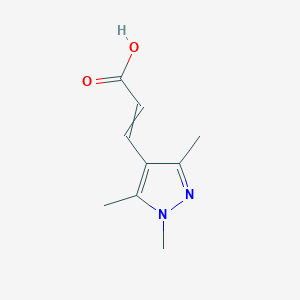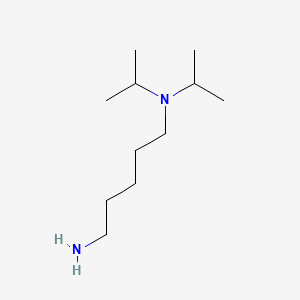
5-(Diisopropylamino)amylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of isopropylamine as a key starting material. In the first paper, isopropylamine serves as an ideal amino donor for the reductive amination of carbonyl compounds catalyzed by ω-transaminase (ω-TA). This process is used for the asymmetric synthesis of unnatural amino acids, which suggests that similar methods could potentially be applied to synthesize 5-(Diisopropylamino)amylamine .
Molecular Structure Analysis
While the molecular structure of 5-(Diisopropylamino)amylamine is not directly analyzed in the papers, the structure of isopropylamine and its derivatives are likely to share some characteristics. The presence of the isopropylamino group in these compounds suggests that 5-(Diisopropylamino)amylamine would have similar steric and electronic properties, which could influence its reactivity and interaction with other molecules .
Chemical Reactions Analysis
The second paper discusses the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which involves a cyclization reaction followed by a nucleophilic substitution. This indicates that the isopropylamino group can participate in such reactions, which could be relevant when considering the chemical reactions that 5-(Diisopropylamino)amylamine might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Diisopropylamino)amylamine are not described in the provided papers. However, the volatility of the ketone byproduct from the use of isopropylamine as an amino donor suggests that compounds with isopropylamino groups might exhibit significant volatility as well. Additionally, the biological evaluation of related compounds for analgesic and anti-inflammatory activity implies that 5-(Diisopropylamino)amylamine could also possess biological properties worth investigating .
Wissenschaftliche Forschungsanwendungen
Application in Metabolomics and Cancer Research
5-(Diisopropylamino)amylamine (DIAAA) has been effectively utilized in a polarity-tuning derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) for probing carboxyl-containing metabolites (CCMs). This technique has significantly enhanced sensitivity and separation efficiency, enabling the simultaneous determination of diverse CCMs. This approach has been particularly valuable in identifying potential biomarkers in colorectal cancer patients, highlighting its importance in cancer research and metabolomics (Bian et al., 2018).
Use in Nanoparticle Synthesis and Catalysis
In the field of nanotechnology, amylamine has been used to stabilize platinum(0) nanoparticles. Amylamine-stabilized platinum(0) nanoparticles have shown promise as active and reusable nanocatalysts in room-temperature dehydrogenation processes, particularly for dimethylamine-borane, which is a potential hydrogen storage material (Sen et al., 2014).
Involvement in Synthetic Chemistry
Amylamine plays a crucial role in synthetic chemistry, such as in the synthesis of DNA and drug-delivery systems. For instance, it's used in the synthesis of 5-hydroxymethyluracil containing DNA (Conte et al., 1992) and in the development of nanovesicles for drug delivery, demonstrating its versatility and importance in advanced pharmaceutical research (Wang et al., 2014).
Role in Neuropharmacology
Amylamine derivatives have been studied in neuropharmacology, particularly concerning serotonin receptors. Research has shown that derivatives of amylamine can interact with serotonin receptors, providing insights into their potential therapeutic applications or toxicological effects (Ban & Seong, 2005).
In Analy
tical Chemistry and ToxicologyAmylamine and its derivatives have significant applications in analytical chemistry, particularly in the identification and characterization of psychoactive substances. For example, studies have used advanced techniques like ESI-MS-MS and ESI-TOF-MS to analyze the synthetic routes and characterize psychoactive tryptamines, demonstrating the utility of amylamine in forensic and toxicological studies (Brandt et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
N',N'-di(propan-2-yl)pentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFBCEXYFFKMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396449 | |
| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diisopropylamino)amylamine | |
CAS RN |
209803-40-7 | |
| Record name | N1,N1-Bis(1-methylethyl)-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



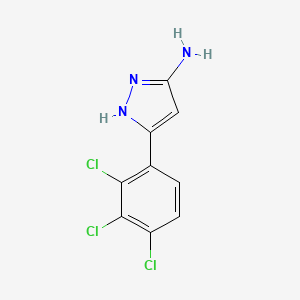
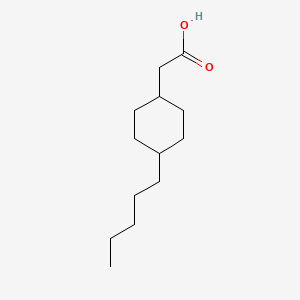

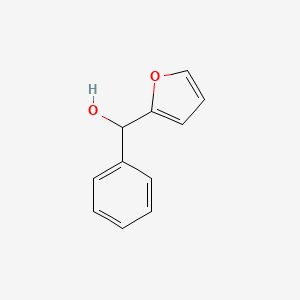
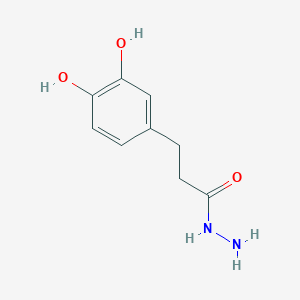
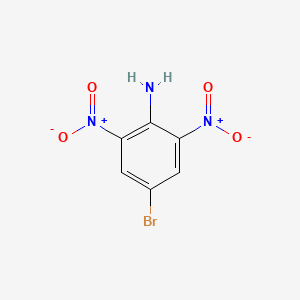
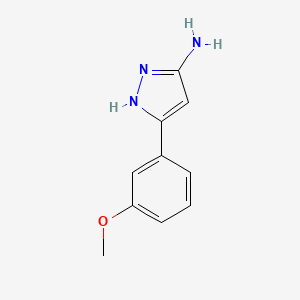
![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)
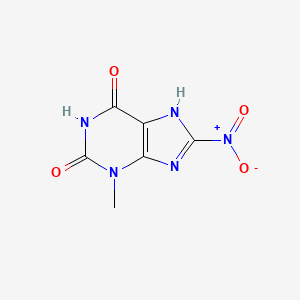
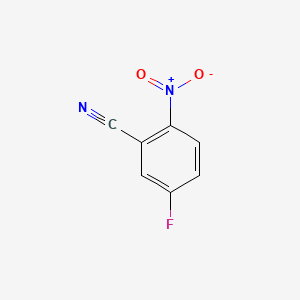
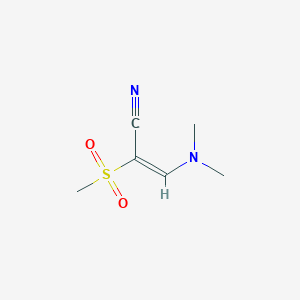
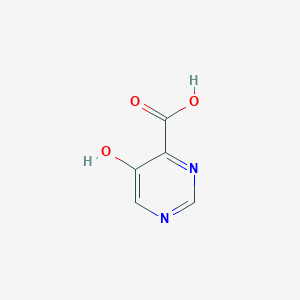
![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)
